molecular formula C18H22N2O3S B2728217 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1448057-60-0

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2728217
CAS No.: 1448057-60-0
M. Wt: 346.45
InChI Key: YPJKDPVHUKKYEG-UHFFFAOYSA-N
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Description

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazepane ring, a chromenone moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Formation of Thiazepane Ring: The thiazepane ring can be introduced through a cyclization reaction involving a suitable thioamide and an alkyl halide.

    Introduction of Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a suitable leaving group such as a halide.

Major Products

    Oxidation: Oxidized derivatives of the chromenone moiety.

    Reduction: Reduced forms of the thiazepane ring.

    Substitution: Substituted derivatives with various electrophiles.

Scientific Research Applications

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The chromenone moiety may participate in electron transfer reactions, while the thiazepane ring can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Methylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
  • 3-(3-(Ethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Uniqueness

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazepane ring and chromenone moiety also contributes to its distinct properties compared to similar compounds.

Biological Activity

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a thiazepane ring with a coumarin moiety, which may contribute to its pharmacological properties.

  • Molecular Formula: C₁₈H₂₂N₂O₃S
  • Molecular Weight: 346.4 g/mol
  • CAS Number: 1448130-15-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease. The following sections detail specific findings related to its biological effects.

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin structure exhibit promising AChE inhibitory activity. A study demonstrated that derivatives similar to the target compound showed effective inhibition of AChE, which is crucial for maintaining acetylcholine levels in the brain.

Table 1: Comparison of AChE Inhibitory Activities

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Coumarin Derivative A2.7
Coumarin Derivative BTBD

The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. Molecular docking studies have suggested that the thiazepane moiety plays a critical role in interacting with the enzyme's active site.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that modifications to the coumarin structure can enhance AChE inhibitory potency. For example, derivatives with varying substituents on the thiazepane ring exhibited different levels of inhibition.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of this compound with AChE. These studies help elucidate how structural variations affect biological activity.
  • Therapeutic Potential : Given its mechanism as an AChE inhibitor, this compound holds promise for therapeutic applications in treating Alzheimer’s disease and other cognitive disorders.

Properties

IUPAC Name

3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJKDPVHUKKYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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